molecular formula C13H8FNO4 B024641 4-(2-fluoro-5-nitrophenyl)benzoic acid CAS No. 103978-33-2

4-(2-fluoro-5-nitrophenyl)benzoic acid

Cat. No.: B024641
CAS No.: 103978-33-2
M. Wt: 261.2 g/mol
InChI Key: GQTUIFCLGQHDPR-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by the presence of fluorine and nitro groups on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid typically involves the nitration of a fluorinated biphenyl precursor. One common method includes the reaction of 2-fluoro-1,1’-biphenyl with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing advanced reactors and continuous flow systems to optimize reaction efficiency and minimize by-products. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(2-fluoro-5-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUIFCLGQHDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547867
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103978-33-2
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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